molecular formula C15H15N5 B5876124 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5876124
M. Wt: 265.31 g/mol
InChI Key: BCNFABWZSAXJDG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a quinazoline derivative featuring a 4,6-dimethyl-substituted quinazoline core linked to a 4-methylpyrimidin-2-amine group. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents due to their ability to mimic purine bases in ATP-binding pockets . The methyl groups at positions 4 and 6 of the quinazoline ring enhance lipophilicity and steric interactions, while the 4-methylpyrimidine substituent modulates electronic properties and binding specificity .

Properties

IUPAC Name

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-4-5-13-12(8-9)11(3)18-15(19-13)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNFABWZSAXJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazoline Core

The quinazoline core is highly sensitive to substituent modifications. Key analogs include:

  • 4,6-Dimethyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine ():
    This compound replaces the 4-methylpyrimidine with a bulkier 4,4,6-trimethylpyrimidine group. While this increases molecular weight (334.41 g/mol vs. 306.36 g/mol for the target compound), it results in weak STAT1 inhibition (IC50 ~50,000 nM), likely due to steric hindrance reducing target binding efficiency .

  • 7-Ethyl-4-methyl-N-(4,4,6-trimethylpyrimidin-2-yl)quinazolin-2-amine (): Substitution at the 7-position of quinazoline with an ethyl group introduces additional hydrophobicity.
  • 8-Methoxy-4,6-dimethyl-N-(4,4,6-trimethylpyrimidin-2-yl)quinazolin-2-amine (): A methoxy group at the 8-position of quinazoline improves solubility but reduces yield (2.4% in synthesis) compared to non-polar substituents, highlighting synthetic challenges with electron-donating groups .
Table 1: Impact of Quinazoline Substituents
Compound Quinazoline Substituents Molecular Weight (g/mol) Key Observations
Target Compound 4,6-dimethyl 306.36 Balanced lipophilicity and simplicity
4,4,6-Trimethylpyrimidine analog 4,6-dimethyl 334.41 Reduced activity (IC50 ~50,000 nM)
7-Ethyl-4-methyl analog 4-methyl, 7-ethyl 324.40 Increased hydrophobicity
8-Methoxy-4,6-dimethyl analog 4,6-dimethyl, 8-methoxy 325.19 Low synthetic yield (2.4%)

Pyrimidine Substituent Variations

The pyrimidine ring’s substitution pattern significantly influences binding and solubility:

  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ():
    Replacing quinazoline with benzimidazole shifts the binding profile, as benzimidazole derivatives often target DNA topoisomerases. The pyrimidine’s 4,6-dimethyl groups facilitate intermolecular hydrogen bonding (N–H⋯N), stabilizing crystal packing .

  • 4,6-Dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine ():
    Substituting pyrimidine with a triazole ring reduces molecular weight (204.24 g/mol) but may compromise target affinity due to altered π-stacking interactions .

Table 2: Pyrimidine Modifications and Bioactivity
Compound Pyrimidine Substituents Core Structure Key Observations
Target Compound 4-methyl Quinazoline Optimized steric and electronic fit
4,4,6-Trimethylpyrimidine analog 4,4,6-trimethyl Quinazoline Steric hindrance reduces activity
Benzimidazole-pyrimidine hybrid 4,6-dimethyl Benzimidazole Targets topoisomerases via H-bonding
Triazole-pyrimidine hybrid 5-methyl-1,2,4-triazole Pyrimidine Lower molecular weight, weaker π-stacking

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